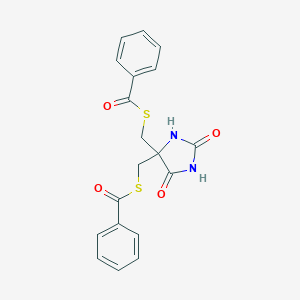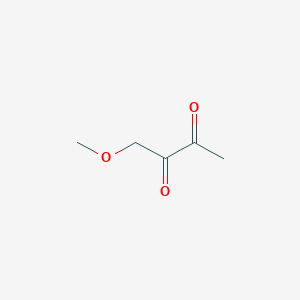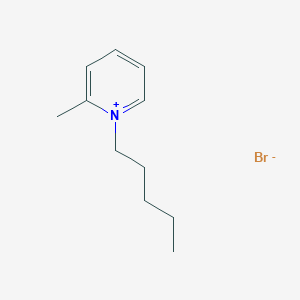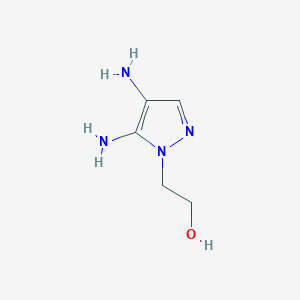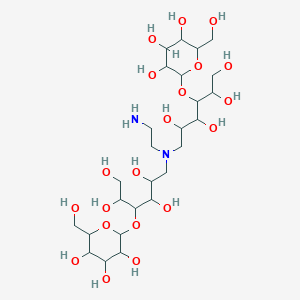
N,N-Dilactitolethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dilactitolethylenediamine, also known as DLEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a chelating agent that can form stable complexes with metal ions, making it useful in analytical chemistry, biochemistry, and medicine. In
Aplicaciones Científicas De Investigación
N,N-Dilactitolethylenediamine has been extensively studied for its applications in various fields of science. In analytical chemistry, it is used as a chelating agent for the determination of metal ions in complex matrices. It can also be used as a stationary phase in chromatography for the separation of metal ions.
In biochemistry, this compound has been used as a tool for the study of metalloproteins. It can selectively remove metal ions from proteins, allowing for the study of their structure and function. This compound has also been used in the preparation of metalloenzyme mimics, which can be used for the development of new drugs.
In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound can also be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Mecanismo De Acción
The mechanism of action of N,N-Dilactitolethylenediamine involves its ability to chelate metal ions. Metal ions play important roles in biological systems, and their dysregulation can lead to disease. This compound can selectively remove metal ions from proteins, leading to changes in their structure and function. This can have therapeutic implications for diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It has been shown to be stable under a wide range of conditions, making it useful for a variety of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-Dilactitolethylenediamine is its ability to selectively remove metal ions from proteins, allowing for the study of their structure and function. It is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of this compound is its specificity for certain metal ions. It may not be effective for the removal of all metal ions from proteins, limiting its usefulness in some applications.
Direcciones Futuras
There are many potential future directions for research on N,N-Dilactitolethylenediamine. One area of interest is the development of new metalloenzyme mimics for drug development. Another area of interest is the use of this compound as a contrast agent for MRI. Additionally, further studies on the anti-cancer properties of this compound could lead to the development of new cancer treatments.
Conclusion
This compound is a promising compound with potential applications in various fields of science. Its ability to selectively remove metal ions from proteins makes it useful for the study of their structure and function. Further research is needed to fully understand the potential of this compound and its applications in medicine and biochemistry.
Métodos De Síntesis
The synthesis of N,N-Dilactitolethylenediamine involves the reaction of lactitol with ethylenediamine in the presence of a catalyst. The process is carried out under mild conditions and yields a white crystalline powder. The purity of the compound can be improved by recrystallization or chromatography.
Propiedades
Número CAS |
144486-15-7 |
|---|---|
Fórmula molecular |
C26H52N2O20 |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2 |
Clave InChI |
LYDRIIBEBBVYQE-UHFFFAOYSA-N |
SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
SMILES canónico |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Sinónimos |
DLEDA N,N-dilactitol ethylenediamine N,N-dilactitolethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
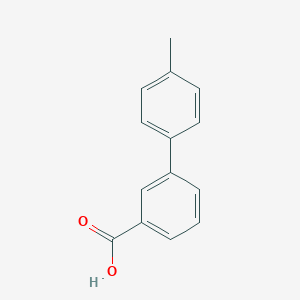

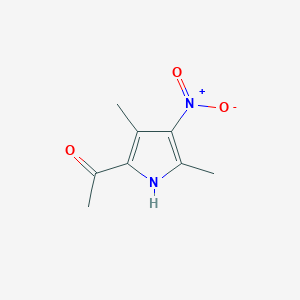
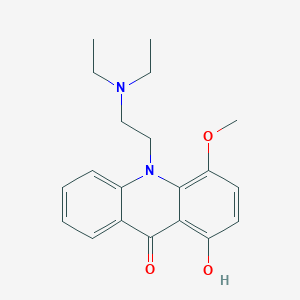
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)


![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
